2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide
Description
Chemical Structure: The compound features a pyrimidine core substituted with a 6-methyl group and an azepan-1-yl ring at the 2-position. An acetamide linker connects the pyrimidine to a 2-fluorophenyl group, contributing to its conformational and electronic properties.
Molecular Formula: C₂₀H₂₅FN₄O₂.
Key Features:
- Azepan-1-yl group: A seven-membered saturated ring that enhances lipophilicity and influences binding interactions.
- Pyrimidine scaffold: A heterocyclic aromatic system common in bioactive molecules, enabling π-π stacking and hydrogen bonding.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-14-12-18(23-19(21-14)24-10-6-2-3-7-11-24)26-13-17(25)22-16-9-5-4-8-15(16)20/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCISGQMCBYRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Azepane Group: The azepane group is introduced via nucleophilic substitution reactions, where an azepane derivative reacts with the pyrimidine ring.
Attachment of the Fluorophenylacetamide Moiety: The final step involves coupling the fluorophenylacetamide group to the pyrimidine ring through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with Modified Aryl Substituents
2-{[2-(Azepan-1-yl)-6-Methylpyrimidin-4-yl]oxy}-N-(3-Methoxyphenyl)Acetamide (ID: L868-1087)
- Molecular Formula : C₂₀H₂₆N₄O₃ .
- Molecular Weight : 370.45 g/mol.
- Key Difference : The 3-methoxyphenyl group replaces the 2-fluorophenyl, altering polarity and hydrogen-bonding capacity. Methoxy groups increase electron density, which may enhance solubility but reduce metabolic stability compared to the fluoro substituent.
2-{[2-(Azepan-1-yl)-6-Methylpyrimidin-4-yl]oxy}-N-(4-Methoxyphenyl)Acetamide
- Molecular Formula : C₂₀H₂₆N₄O₃.
- Molecular Weight : 370.45 g/mol .
- Key Difference : The para-methoxy group likely improves steric accessibility compared to ortho-substituted derivatives.
N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine
- Structure: Pyrimidine core with a phenyl group at C2 and a 2-fluorophenylamino group at C4 .
- Key Features: Intramolecular N–H⋯N hydrogen bonding stabilizes conformation. Dihedral angles between pyrimidine and aryl groups range from 12.8° to 86.1°, influencing molecular packing .
Analogues with Varied Heterocyclic Systems
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-Methylisoxazol-3-yl)Acetamide
- Structure : Pyrimidine with a hydroxyl group and thioether linkage to an isoxazole .
- Key Difference : The sulfanyl group and isoxazole moiety introduce polar interactions but reduce lipophilicity compared to azepan-1-yl derivatives.
N-Methyl-2-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Thio]-N-Phenyl Acetamide
Analogues with Chalcone-Derived Substituents
2-(2-(3-(4-Chlorophenyl)Acryloyl)Phenoxy)-N,N-Diphenyl Acetamide
- Structure: Chalcone-acrylophenoxy group linked to diphenylacetamide .
Structural and Functional Data Table
Research Findings and Implications
- Bioactivity : Fluorophenyl-substituted pyrimidines (e.g., the compound in ) demonstrate antimicrobial properties, suggesting that the target compound may share similar applications .
- Synthetic Accessibility : Chalcone-derived acetamides () require multi-step syntheses, whereas azepan-1-yl pyrimidines may be more straightforward to functionalize .
Biological Activity
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-fluorophenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N4O3, with a molecular weight of approximately 370.453 g/mol. The compound features a complex arrangement of functional groups, including an azepane ring and a pyrimidine derivative, which contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C20H26N4O3 |
| Molecular Weight | 370.453 g/mol |
| Functional Groups | Azepane ring, pyrimidine derivative |
| Solubility | Varies with solvent |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions using appropriate precursors.
- Introduction of the Azepane Group : Nucleophilic substitution reactions are employed to incorporate the azepane moiety.
- Attachment of the Fluorophenylacetamide Moiety : This involves reacting intermediates with fluorinated phenylacetic acid derivatives under suitable conditions.
Biological Activity
Preliminary studies have indicated that this compound exhibits promising biological activities, particularly as an inhibitor for various enzymes.
Enzyme Inhibition
A notable aspect of this compound's biological activity is its potential as an enzyme inhibitor. For instance, compounds with similar structures have been shown to effectively inhibit α-l-fucosidases, which are important in various metabolic pathways. The incorporation of a fluorine atom in the phenyl ring has been associated with enhanced potency and selectivity in enzyme inhibition.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Inhibition Studies : Research on N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide demonstrated its strong inhibitory effects on human lysosomal α-l-fucosidases, with IC50 values as low as 0.0079 μM . This suggests that similar modifications in our target compound could yield significant inhibitory effects on related enzymes.
- Structure-Activity Relationship (SAR) : A study highlighted that the addition of specific substituents can dramatically alter the biological activity of pyrimidine derivatives . This underscores the importance of careful design in developing compounds like this compound for therapeutic purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
